N-(4-Methoxyphenyl)acrylamide
Overview
Description
Synthesis Analysis N-(4-Methoxyphenyl)acrylamide and its derivatives have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in organic synthesis. A method for synthesizing N-(2-bromo-4-methoxyphenyl)acrylamide by acylation of 2-bromo-4-methoxyaniline with acryloyl chloride resulted in a high yield of 95.7%. This method was noted for its simple operation and environmental benignity (Yuan Jia-cheng, 2012).
Molecular Structure Analysis The molecular structure of related compounds has been extensively studied, revealing detailed insights into their geometrical configurations and intermolecular interactions. For example, the structure of a compound closely related to N-(4-Methoxyphenyl)acrylamide was analyzed using X-ray diffraction, indicating specific crystallization patterns and molecular geometries (S. Demir et al., 2015).
Chemical Reactions and Properties N-(4-Methoxyphenyl)acrylamide derivatives participate in a range of chemical reactions, showcasing their reactivity and potential for forming diverse chemical structures. The synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile from (4-methoxyphenyl)acetonitrile and 3,4,5-trimethoxybenzaldehyde under base catalysis is one example, demonstrating the compound's utility in constructing bioactive heterocycles (C. Kavitha et al., 2006).
Physical Properties Analysis Studies on the solubilities of N-[(4-bromo-3,5-difluorine)phenyl]acrylamide, a compound with a structure similar to N-(4-Methoxyphenyl)acrylamide, in methanol–ethanol solutions offer insights into the physical properties of these materials. Such research is crucial for understanding the solubility behavior of these compounds in various solvents, which is essential for their practical applications in industry (Xinding Yao et al., 2010).
Scientific Research Applications
1. Corrosion Inhibition
- Application Summary: N-(4-Methoxyphenyl)acrylamide derivatives are used as corrosion inhibitors in nitric acid solutions of copper .
- Methods of Application: The research explored the impact of corrosion inhibition of synthetic acrylamide derivatives on copper in 1.0 M nitric acid solution using chemical and electrochemical methods, including mass loss as a chemical method and electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PP) as electrochemical methods .
- Results: Both compounds were effective corrosion inhibitors for copper in 1.0 M nitric acid (HNO3) solutions, as indicated by the PP curves, which show that these compounds may be considered mixed-type inhibitors. With the two compounds added, the value of the double-layer capacitance was reduced. In the case of 20 × 10 −5 M, they reached maximum efficiencies of 84.5% and 86.1%, respectively .
2. Diversification of Acrylamide Polymers
- Application Summary: N-(4-Methoxyphenyl)acrylamide is used in the diversification of acrylamide polymers via direct transamidation of unactivated tertiary amides .
- Methods of Application: The research involved the use of NMR spectroscopy and size-exclusion chromatography (SEC) for characterization. Monomer conversion was determined using 1H NMR spectroscopy performed on a Magritek Spinsolve Ultra 60 MHz benchtop spectrometer using 1,3,5-trioxane as an internal standard .
- Results: The research did not provide specific results or outcomes for this application .
Safety And Hazards
Future Directions
There are emerging strategies to overcome resistance to third-generation EGFR inhibitors . An N-(4-methoxyphenyl)acrylamide warhead was introduced to produce compound 37, and the influence of the C797-targeting capacity of these chimeric compounds, which are expected to form a covalent bond with C797, was assessed .
properties
IUPAC Name |
N-(4-methoxyphenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h3-7H,1H2,2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHDGRAROYGJLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228303 | |
Record name | N-(4-Methoxyphenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxyphenyl)acrylamide | |
CAS RN |
7766-37-2 | |
Record name | N-(4-Methoxyphenyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7766-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxyphenyl)acrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007766372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4-Methoxyphenyl)acrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00228303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-methoxyphenyl)acrylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.964 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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